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Compound of Interest

Compound Name: n-Butylpentanamide

Cat. No.: B3381829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-
Butylpentanamide (CoH1oNO), a secondary amide with applications in various chemical
research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

obtaining such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for n-Butylpentanamide.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

~5.4-5.8 brs 1H N-H

~3.1-3.2 t 2H N-CH2-CH2-CH2-CHs
-CO-CH2-CH2-CHz2-

~2.1-2.2 t 2H
CHs
-CO-CH2-CH2-CH2-

~1.4-1.6 m 4H CHs & N-CH2-CHz2-
CH2-CHs
-CO-CH2-CH2-CHz2-

~1.2-14 m 4H CHs & N-CH2-CHa-
CH2-CHs
-CO-CH2-CH2-CHz2-

~0.9 t 6H CHs & N-CH2-CHa-

CH2-CHs

Note: This is a predicted *H NMR spectrum based on typical chemical shifts for similar acyclic

amides. Experimental verification is recommended.

Table 2: *C NMR Spectroscopic Data

A BC NMR spectrum for n-Butylpentanamide is available through public databases such as

PubChem.[1] The expected chemical shifts would include signals for the carbonyl carbon, the

carbons adjacent to the nitrogen and carbonyl group, and the carbons of the butyl and

pentanoyl alkyl chains.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?)

Functional Group

~3300 N-H stretch
~2960-2850 C-H stretch (alkyl)
~1640 C=0 stretch (Amide I)
~1550 N-H bend (Amide II)

Table 4: Mass Spectrometry Data

mlz Interpretation

157 Molecular lon (M+)

114 [M - CsH7]*

100 [M - CaHo]* or [CH3(CH2)sCONH2z]*
86 [CH3(CH2)sCO]*

72 [CH3(CH2)2CH=NHz]*

57 [CaHo]*

44 [CONHz]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Synthesis of n-Butylpentanamide

A common method for the synthesis of n-Butylpentanamide is the amidation of pentanoyl

chloride with n-butylamine.
Materials:
e Pentanoyl chloride

¢ n-Butylamine
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e Anhydrous diethyl ether

o Saturated agueous sodium bicarbonate solution

e Anhydrous magnesium sulfate

e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

o Separatory funnel

 Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-
butylamine (1.1 equivalents) in anhydrous diethyl ether.

e Cool the solution in an ice bath.

o Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

e Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

o Transfer the mixture to a separatory funnel and separate the organic layer.

e Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude n-Butylpentanamide.

e The product can be further purified by distillation or column chromatography if necessary.
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NMR Spectroscopy

Instrumentation:
e A 300 MHz or higher field NMR spectrometer.
Sample Preparation:

» Dissolve approximately 10-20 mg of n-Butylpentanamide in about 0.7 mL of a deuterated
solvent (e.g., CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-200 ppm) and a longer relaxation delay may be necessary.

FT-IR Spectroscopy

Instrumentation:
e A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:

e Neat Liquid: Place a drop of liquid n-Butylpentanamide between two salt plates (e.g., NaCl
or KBr) to form a thin film.

¢ Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.qg.,
chloroform) and place a drop of the solution onto a salt plate. Allow the solvent to evaporate
before analysis.

Data Acquisition:
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» Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

e Acquire a background spectrum of the clean salt plates (or the solvent film) and subtract it
from the sample spectrum.

Mass Spectrometry

Instrumentation:

o A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample
introduction and separation.

Sample Preparation:

o Prepare a dilute solution of n-Butylpentanamide in a volatile organic solvent (e.g., methanol
or dichloromethane).

« Inject the solution into the GC-MS system.
Data Acquisition:

e The sample is vaporized and separated by the gas chromatograph before entering the mass
spectrometer.

» Electron ionization (El) is a common method for generating ions.

e The mass spectrum is recorded, showing the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of n-
Butylpentanamide.
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Caption: Workflow for the synthesis and spectroscopic characterization of n-
Butylpentanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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